molecular formula C17H22N4O3S B2410755 ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate CAS No. 1239473-22-3

ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate

Cat. No.: B2410755
CAS No.: 1239473-22-3
M. Wt: 362.45
InChI Key: PISRUOHRHVCKSP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C17H22N4O3S and its molecular weight is 362.45. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 1-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-4-24-17(23)12-5-7-21(8-6-12)16(22)14-9-13(19-20-14)15-10(2)18-11(3)25-15/h9,12H,4-8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISRUOHRHVCKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H22N4O3S
  • Molecular Weight : 362.45 g/mol
  • InChI Key : InChI=1S/C17H22N4O3S

The compound features a pyrazole ring, a thiazole moiety, and a piperidine structure, which are known to contribute to diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)15.2Induction of apoptosis
HepG2 (Liver)12.8Cell cycle arrest
A549 (Lung)20.5Inhibition of angiogenesis

Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators like p53 and cyclins .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. The following table summarizes its efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death.
  • Anti-inflammatory Pathways : It reduces the expression of inflammatory mediators through NF-kB pathway inhibition.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent anticancer activity against multiple tumor types .
  • Another research article focused on its antimicrobial properties, showing effective inhibition against resistant strains, suggesting its potential as a lead compound for drug development .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Antimicrobial Properties

Research has shown that pyrazole derivatives, including those with thiazole moieties, possess significant antimicrobial properties. Ethyl 1-(3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carbonyl)piperidine-4-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies indicate that compounds with similar structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Pyrazoles have been documented to exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines and enzymes . For instance, derivatives have been tested for their ability to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound may act on specific cancer cell lines, inducing apoptosis and inhibiting cell proliferation. Compounds similar to this have shown efficacy against lung cancer cells (A549) by promoting apoptotic pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that combine various reagents to achieve the desired structure.

Synthetic Pathways

A typical synthetic route may include the reaction of 2,4-dimethylthiazole with pyrazole derivatives followed by carboxylation reactions involving piperidine derivatives. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structure .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound.

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrazole derivatives, this compound was tested against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antimicrobial agent .

Evaluation of Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties through in vitro assays measuring cytokine levels in treated cells. The compound demonstrated a marked decrease in TNF-α production, highlighting its potential therapeutic role in inflammatory diseases .

Q & A

Basic Research Question

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) to separate ester and amide byproducts.
  • Recrystallization : DMF-EtOH (1:1) or acetone-water mixtures yield high-purity crystals. Monitor via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing.

Quality Control : Validate purity via 1^1H NMR integration and HPLC (>95% peak area) .

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